1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-nitrophenyl)thiourea
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Overview
Description
1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-nitrophenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-nitrophenyl)thiourea typically involves the reaction of 4-chloro-1,1-dioxidotetrahydrothiophene with 4-nitrophenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-nitrophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thioureas.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-nitrophenyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrophenyl and thiourea groups can facilitate binding to active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(4-nitrophenyl)thiourea
- 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylthiourea
- 1-(4-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-nitrophenyl)thiourea
Uniqueness
1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-nitrophenyl)thiourea is unique due to the presence of both the chloro and nitrophenyl groups, which can impart distinct chemical and biological properties. This combination of functional groups can enhance its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
1-(4-chloro-1,1-dioxothiolan-3-yl)-3-(4-nitrophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O4S2/c12-9-5-21(18,19)6-10(9)14-11(20)13-7-1-3-8(4-2-7)15(16)17/h1-4,9-10H,5-6H2,(H2,13,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRDULAKFFGHST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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